molecular formula C18H21N3O3 B4740848 5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4740848
M. Wt: 327.4 g/mol
InChI Key: CKTWRXQZJMNJHE-UHFFFAOYSA-N
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Description

5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzylic piperidine and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbonyl group can be reduced to alcohols or other reduced forms.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzylic piperidine moiety may interact with receptor sites or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole-4-carboxamides: These compounds share the pyrazole core structure and have similar functional groups, making them comparable in terms of reactivity and applications.

    Benzylic piperidine derivatives: Compounds with benzylic piperidine moieties exhibit similar pharmacological properties and can be used as reference compounds.

Uniqueness

5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-benzylpiperidine-1-carbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-16(15(12-19-20)18(23)24)17(22)21-9-7-14(8-10-21)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTWRXQZJMNJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
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5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
5-[(4-BENZYLPIPERIDINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

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